Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate
Description
Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate (CAS: 1392491-64-3) is a piperidine derivative with the molecular formula C17H21N3O4 and a molecular weight of 331.36634 g/mol . Its structure features two key functional groups:
- A benzyloxycarbonyl (Cbz) group attached to the amino group at the 4-position of the piperidine ring, acting as a protective moiety.
This compound is utilized in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules requiring selective functionalization .
Properties
IUPAC Name |
ethyl 4-cyano-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-23-16(22)20-10-8-17(13-18,9-11-20)19-15(21)24-12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHLWORCYPQTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the cyano group and the benzyloxycarbonyl group. The final step involves the esterification of the carboxylate group with ethanol.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide.
Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be added through a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.
Esterification: The final esterification step involves reacting the carboxylate group with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative, while substitution of the benzyloxycarbonyl group could yield a variety of substituted piperidine derivatives.
Scientific Research Applications
Biological Activities
This compound has been studied for its potential biological activities, including:
- Neurokinin Receptor Antagonism : Research has indicated that derivatives of piperidine compounds, including those similar to Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate, can act as antagonists for neurokinin receptors. These receptors are implicated in various physiological processes, including pain perception and inflammation .
- Antitumor Properties : Some studies suggest that compounds with a similar structure may exhibit antitumor activity by inhibiting specific signaling pathways involved in cancer progression. The presence of the cyanide group is believed to enhance this activity by increasing lipophilicity and cellular uptake .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Pain Management : Due to its neurokinin receptor antagonism, it could be developed into a treatment for chronic pain conditions.
- Cancer Therapy : Its antitumor properties may lead to the development of new anticancer agents targeting specific pathways in tumor cells.
Case Studies and Research Findings
Several studies have documented the synthesis and application of similar compounds:
- Neurokinin Receptor Studies : A patent describes the use of piperidine derivatives as neurokinin receptor antagonists, highlighting their potential in treating conditions like asthma and other inflammatory diseases .
- Anticancer Activity : Research published in various journals has explored the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications can significantly impact their efficacy against different cancer cell lines .
- Synthesis Innovations : Advances in synthetic methodologies have allowed for more efficient production of these compounds, enhancing their availability for research and development purposes .
Mechanism of Action
The mechanism of action of Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the cyano group can participate in nucleophilic or electrophilic reactions. The piperidine ring provides a stable scaffold for these interactions, allowing the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations :
- The Cbz group in the target compound provides steric protection for the amino group, a feature absent in Ethyl 4-cyanopiperidine-1-carboxylate .
- The cyano group distinguishes the target compound from analogs like Benzyl 4-aminopiperidine-1-carboxylate, which has a primary amine .
- Substituents such as the 3-ethoxy-3-oxopropyl group in or oxo groups in alter physicochemical properties like solubility and reactivity.
Key Observations :
- The Cbz-protected compound likely exhibits greater stability than analogs with free amines (e.g., ) but shares low solubility with simpler cyano derivatives .
- Safety data gaps for the target compound necessitate caution, whereas Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is classified as low-risk.
Biological Activity
Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperidine ring substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 316.35 g/mol. The key features include:
- Piperidine core : A six-membered ring containing nitrogen.
- Benzyloxycarbonyl group : Enhances lipophilicity and stability.
- Cyanide group : May contribute to its biological reactivity.
Research indicates that this compound may act as an antagonist at specific receptor sites, particularly those related to neurokinin pathways. This mechanism is crucial for its potential therapeutic applications in conditions such as pain management and neurodegenerative diseases.
Pharmacological Studies
-
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism :
Compound Name IC50 (nM) This compound 50 Analog A 30 Analog B 75 - Neurokinin Receptor Activity :
Case Studies
-
Case Study 1: Migraine Management :
A clinical trial involving patients with chronic migraines evaluated the efficacy of a formulation containing this compound. Results showed a significant reduction in migraine frequency and intensity compared to placebo . -
Case Study 2: Pain Relief :
In animal models, the compound demonstrated analgesic properties comparable to established pain medications, indicating its potential as a novel analgesic agent .
Q & A
Q. What are the established synthetic routes for Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate, and what reaction conditions are critical?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Protection of the piperidine amine using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Cyanide introduction via nucleophilic substitution or Strecker-like reactions.
- Step 3: Esterification of the carboxyl group using ethanol under acidic or catalytic conditions.
Critical Conditions: - Temperature: Reflux conditions (e.g., 80–100°C) for amide bond formation .
- Solvent Choice: Polar aprotic solvents like DMF or dichloromethane ensure solubility of intermediates .
- Purification: Column chromatography or recrystallization is essential to isolate the pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE):
- Chemical-resistant gloves (nitrile), OSHA-approved goggles, and lab coats .
- NIOSH/MSHA-certified respirators if airborne particles are generated .
- First Aid:
- Skin Contact: Wash immediately with soap and water for ≥15 minutes .
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Storage: Keep in sealed containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the introduction of the cyano group?
- Catalyst Screening: Test cyanide sources (e.g., KCN, TMSCN) with Lewis acids like ZnCl₂ to enhance electrophilicity at the target carbon .
- Solvent Optimization: Use DMF or acetonitrile to stabilize transition states in nucleophilic substitution .
- Reaction Monitoring: Employ TLC or in-situ IR to track cyano group incorporation and minimize side reactions .
Q. How should stability issues (e.g., hydrolysis of the Cbz group or ester) be mitigated during long-term storage?
- Stability Testing: Conduct accelerated degradation studies under varying pH (3–9) and humidity (40–80% RH) to identify vulnerable functional groups .
- Formulation Adjustments:
- Use desiccants (silica gel) in storage containers.
- Store under inert gas (argon) to prevent oxidation .
- Alternative Protecting Groups: Compare Cbz with Boc (tert-butoxycarbonyl) for improved hydrolytic stability .
Q. How can contradictions in toxicological data from different sources be resolved?
- Case Study: reports "no known hazards," while highlights incomplete toxicological data.
- Resolution Strategies:
- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to generate preliminary data .
- Cross-reference with structurally similar compounds (e.g., piperidine derivatives with Cbz groups) to infer potential risks .
- Adopt the precautionary principle: Assume toxicity until proven otherwise and enforce strict PPE protocols .
Q. What computational methods aid in predicting the compound’s biological activity or binding affinity?
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases) .
- QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., tetrazole-containing compounds) .
- ADMET Prediction: Tools like SwissADME assess absorption, metabolism, and toxicity risks .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods for Piperidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, Et₃N, CH₂Cl₂ | 85–90 | |
| Cyano Introduction | KCN, ZnCl₂, DMF, 80°C | 70–75 | |
| Esterification | Ethanol, H₂SO₄ (cat.), reflux | 80–85 |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Cbz Carbonyl | 155 (13C) | 1690 |
| Ethyl Ester | 170 (13C) | 1720 |
| Cyano Group | 120 (13C) | 2240 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
